molecular formula C19H14BrN3O3S B2901258 5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide CAS No. 1021116-19-7

5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2901258
CAS No.: 1021116-19-7
M. Wt: 444.3
InChI Key: POASJGSWBBIYTM-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide is a heterocyclic derivative featuring a thiazolo[3,2-a]pyrimidine core substituted with bromine, dimethyl groups, and a furan-2-carboxamide-linked phenyl moiety. Thiazolo[3,2-a]pyrimidine derivatives are pharmacologically significant due to their structural versatility, which enables interactions with biological targets such as enzymes and receptors . The bromine atom likely enhances electrophilicity and binding affinity, while the furan carboxamide group may contribute to solubility and hydrogen-bonding interactions. Though direct pharmacological data for this compound is unavailable, structurally related analogs exhibit diverse biological activities, including antitumor and antimicrobial effects .

Properties

IUPAC Name

5-bromo-N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O3S/c1-10-11(2)21-19-23(18(10)25)14(9-27-19)12-4-3-5-13(8-12)22-17(24)15-6-7-16(20)26-15/h3-9H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POASJGSWBBIYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C₁₃H₁₀BrN₃O₃S
  • Molecular Weight : Approximately 444.3 g/mol
  • CAS Number : 946305-87-9

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclooxygenases (COX), specifically COX-II. Inhibition of COX enzymes leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins, which are implicated in various inflammatory conditions. The compound's thiazolopyrimidine structure is known for exhibiting anti-inflammatory and analgesic properties, making it a candidate for treating diseases characterized by inflammation.

Biological Activity and Therapeutic Potential

  • Anti-inflammatory Activity :
    • The compound has shown promising results in preclinical studies as a COX-II inhibitor. For instance, compounds structurally similar to this compound have demonstrated significant anti-inflammatory effects in various models.
    • A study indicated that derivatives with similar thiazolo[3,2-a]pyrimidine frameworks exhibited IC50 values against COX-II ranging from 0.52 μM to 22.25 μM, showcasing their potential as effective anti-inflammatory agents .
  • Analgesic Properties :
    • The analgesic effects are linked to the inhibition of pain pathways mediated by prostaglandins. The compound's ability to reduce inflammation contributes to its pain-relieving properties.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

  • Starting materials include furan derivatives and thiazolopyrimidine intermediates.
  • Reactions are generally performed in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with conditions optimized for yield and purity.
  • Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

StudyFindings
Eren et al. (2023)Identified diaryl heterocycles with potent COX-II inhibition; related compounds showed IC50 values significantly lower than standard drugs like Celecoxib .
Hwang et al. (2017)Reported on pyrazole-based hybrids exhibiting strong COX-II inhibitory activity; suggested structural modifications could enhance selectivity .
Chandana et al. (2024)Investigated new analogs with improved anti-inflammatory properties; compounds demonstrated effective inhibition against COX enzymes .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolo/Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Thiazolo[3,2-a]pyrimidine 5-Bromo, 6,7-dimethyl, furan-2-carboxamide C₁₉H₁₅BrN₄O₃S 475.32 (calculated)
Ethyl 7-methyl-3-oxo-5-phenyl... [] Thiazolo[3,2-a]pyrimidine Ethyl ester, 2,4,6-trimethoxybenzylidene C₂₆H₂₆N₂O₆S 494.55
Pyrido[2,3-d]pyrimidin-4(3H)-one [] Pyrido[2,3-d]pyrimidin-4-one 5-Bromo, furan-2-carboxamide, methyl C₁₉H₁₃BrN₄O₃ 425.2
Pyrazolo[3,4-d]pyrimidin-4(5H)-one [] Pyrazolo[3,4-d]pyrimidin-4-one 5-Bromo, 3-methylbenzyl, furan-2-carboxamide C₂₀H₁₈BrN₅O₃ 456.3

Key Observations :

  • The thiazolo[3,2-a]pyrimidine core (target compound) is distinct from pyrido and pyrazolo cores in electronic properties due to sulfur incorporation, which may enhance π-π stacking and metal coordination .
  • Bromine substitution is conserved across analogs, suggesting a role in modulating reactivity or target binding.

Comparison :

  • All methods employ reflux conditions and chromatographic purification.

Crystallographic and Hydrogen-Bonding Features

Table 2: Crystallographic Data for Thiazolo[3,2-a]pyrimidine Derivatives

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Patterns
Ethyl 7-methyl-3-oxo-5-phenyl... [] P2₁/n a=7.536, b=18.178, c=16.973, β=94.465° C—H···O chains along c-axis
Target Compound (Inferred) - - Likely C—H···O/N and Br···H interactions

Key Observations :

  • The fused thiazolo[3,2-a]pyrimidine ring in adopts a flattened boat conformation with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings, influencing molecular packing .
  • The target compound’s bromine atom may participate in halogen bonding, while the furan carboxamide could form intermolecular C—H···O bonds, similar to patterns in .

Physicochemical Properties

  • Molecular Weight : The target compound (475.32 g/mol) is heavier than pyrido/pyrazolo analogs (425–456 g/mol), likely due to the sulfur-containing core and additional methyl groups.
  • Solubility : The furan carboxamide and bromine substituents may enhance aqueous solubility compared to ’s trimethoxybenzylidene derivative, which is more lipophilic .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with precursor heterocycles (e.g., thiazolo-pyrimidine cores and brominated furan derivatives). Key steps include:

  • Condensation reactions : Use glacial acetic acid and acetic anhydride as solvents under reflux (8–10 hours) to form the thiazolo-pyrimidine ring .
  • Coupling reactions : Amide bond formation between the furan-2-carboxamide and phenyl-thiazolo-pyrimidine groups requires controlled temperatures (60–80°C) and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) to minimize side products .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals, monitored via HPLC (≥95% purity) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and ring fusion patterns, with characteristic shifts for the bromo-furan (δ 7.2–7.4 ppm) and thiazolo-pyrimidine carbonyl (δ 165–170 ppm) .
  • X-ray crystallography : Resolves stereochemistry and ring puckering (e.g., flattened boat conformation in thiazolo-pyrimidine cores) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 513.98 [M+H]+) .

Q. How can reaction yields be maximized while minimizing side products?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst selection : Sodium acetate or triethylamine improves cyclization efficiency in thiazolo-pyrimidine formation .
  • Temperature control : Stepwise heating (60°C → 80°C) prevents decomposition of heat-sensitive intermediates .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Decomposition occurs above 150°C; store at –20°C in inert atmospheres .
  • Photostability : Protect from UV light due to bromine and furan moieties, which are prone to radical formation .

Advanced Research Questions

Q. How can computational methods predict biological interactions and guide experimental design?

  • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite identify binding affinities with kinase targets (e.g., EGFR, CDK2). Focus on the bromo-furan’s role in hydrophobic pocket interactions .
  • DFT calculations : Optimize ground-state geometries and predict reactive sites (e.g., electrophilic bromine at C5) for derivatization .

Q. How should researchers resolve contradictions in reported synthesis yields (e.g., 60% vs. 78%)?

  • Variable analysis : Compare solvent purity (e.g., anhydrous vs. hydrated acetic acid in cyclization steps) .
  • Catalyst batch effects : Trace metal impurities in sodium acetate may alter reaction kinetics .
  • Scale dependency : Pilot-scale reactions (1–5 mmol) often yield higher purity than bulk syntheses due to better temperature control .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Core modifications : Replace bromine with chlorine or methyl groups to assess halogen-dependent bioactivity .
  • Side-chain variations : Introduce sulfonamide or carboxylate groups at the phenyl ring to enhance solubility and target selectivity .
  • In vitro testing : Prioritize derivatives with >70% yield and ≤0.5 mg/mL aqueous solubility for cytotoxicity assays .

Q. How can surface plasmon resonance (SPR) elucidate binding kinetics with enzymatic targets?

  • Immobilization : Covalent attachment of the compound to CM5 chips via amine coupling (pH 4.5–5.5) .
  • Kinetic analysis : Fit SPR data to a 1:1 Langmuir model to calculate association (ka) and dissociation (kd) rates. Typical KD values for kinase inhibitors range 10–100 nM .

Q. What challenges arise in resolving stereochemistry during synthesis, and how can they be addressed?

  • Chiral centers : The thiazolo-pyrimidine C5 atom exhibits puckering, leading to enantiomeric byproducts. Use chiral HPLC (Chiralpak IA column) for separation .
  • Racemization risk : Avoid strong bases during amide coupling to preserve stereointegrity .

Q. How do in vitro bioactivity results translate to in vivo models, and what discrepancies are common?

  • Metabolic stability : Hepatic microsome assays (e.g., human CYP3A4) reveal rapid oxidation of the furan ring, necessitating prodrug formulations .
  • Bioavailability : LogP values >3 correlate with poor aqueous solubility; nanoemulsion delivery systems improve absorption in murine models .

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